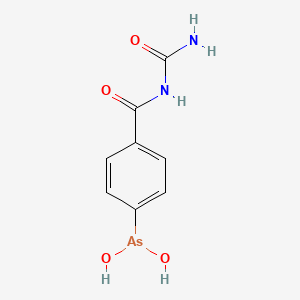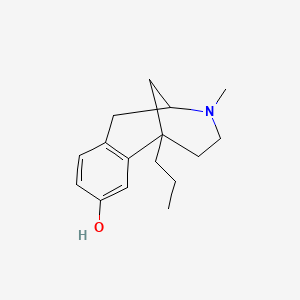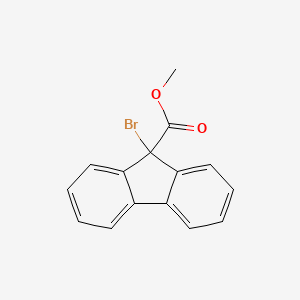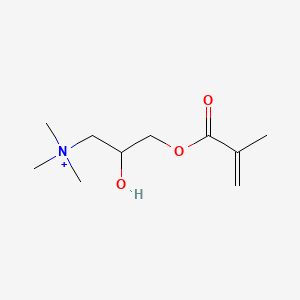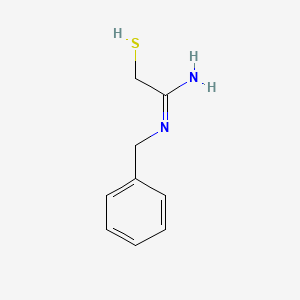
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)phenyl)ethenyl)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)phenyl)ethenyl)-, tetrasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple sulfonic acid groups and azoxy linkages, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of sulfonic acid groups and the formation of azoxy linkages. Common reagents used in these reactions include sulfonating agents such as sulfuric acid and oxidizing agents for the formation of azoxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azoxy groups can be further oxidized to form nitro groups.
Reduction: The azoxy linkages can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be used as probes or markers due to their distinct chemical properties.
Medicine
In medicine, the compound or its derivatives may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can enhance solubility and facilitate binding to specific targets, while the azoxy linkages may participate in redox reactions.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azoxybenzene derivatives: Compounds with similar azoxy linkages but different aromatic groups.
Uniqueness
This compound is unique due to its combination of multiple sulfonic acid groups and azoxy linkages, which confer distinct chemical and physical properties. Its structure allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
72854-05-8 |
|---|---|
分子式 |
C38H24N8Na4O16S4 |
分子量 |
1068.9 g/mol |
IUPAC名 |
tetrasodium;5-[oxido-[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O16S4.4Na/c47-43(39-29-9-19-35(20-10-29)63(51,52)53)31-15-5-27(6-16-31)41-45(49)33-13-3-25(37(23-33)65(57,58)59)1-2-26-4-14-34(24-38(26)66(60,61)62)46(50)42-28-7-17-32(18-8-28)44(48)40-30-11-21-36(22-12-30)64(54,55)56;;;;/h1-24H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b2-1+,43-39?,44-40?,45-41?,46-42?;;;; |
InChIキー |
IKXPAWFKJDUCAJ-XSNKSIDNSA-J |
異性体SMILES |
C1=CC(=CC=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


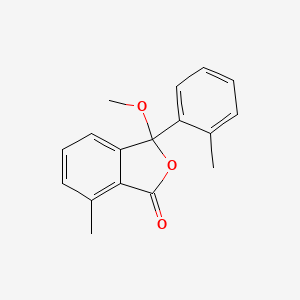
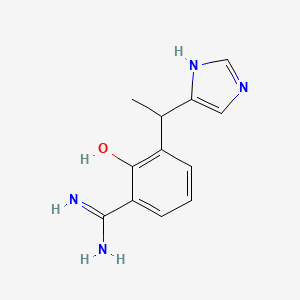
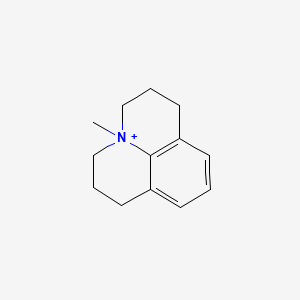
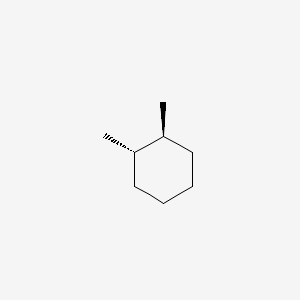
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

